molecular formula C20H24N2O6S B2512839 4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one CAS No. 2034240-16-7

4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Katalognummer: B2512839
CAS-Nummer: 2034240-16-7
Molekulargewicht: 420.48
InChI-Schlüssel: FQUXGVKYOHSOPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one features a pyridin-2(1H)-one core substituted with 1,6-dimethyl groups, linked via an ether bond to a piperidine ring. The piperidine is further functionalized with a sulfonyl group attached to a 2,3-dihydrobenzo[b][1,4]dioxin moiety. Key structural attributes include:

  • Pyridin-2(1H)-one core: A redox-active heterocycle associated with metabolic stability and hydrogen-bonding capabilities.
  • 1,6-Dimethyl substituents: Likely to enhance lipophilicity and influence steric interactions in binding pockets.
  • Sulfonyl-piperidine bridge: A common pharmacophore in protease inhibitors and kinase antagonists.
  • Dihydrobenzodioxin ring: A fused oxygen-containing heterocycle that may improve solubility and π-stacking interactions.

Eigenschaften

IUPAC Name

4-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6S/c1-14-11-16(12-20(23)21(14)2)28-15-5-7-22(8-6-15)29(24,25)17-3-4-18-19(13-17)27-10-9-26-18/h3-4,11-13,15H,5-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUXGVKYOHSOPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one , also known by its CAS number 445226-55-1, is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H27N3O3SC_{23}H_{27}N_{3}O_{3}S with a molecular weight of approximately 449.51 g/mol. The structure features a piperidine ring, a sulfonyl group, and a dimethylpyridinone moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC23H27N3O3S
Molecular Weight449.51 g/mol
CAS Number445226-55-1
SMILESCc1ccc(SCc2ccc(cc2)C(=O)Nc3ccc4OCCOc4c3)cc1

Antimicrobial Activity

Research indicates that the compound exhibits significant antibacterial and antifungal properties. In vitro studies have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL for bacterial strains and approximately 40 µg/mL for mycobacterial strains like Mycobacterium tuberculosis .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have indicated that derivatives of similar structures can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. For instance, compounds with similar sulfonyl-piperidine structures have demonstrated cytotoxicity against various cancer cell lines .

Neuropharmacological Effects

Notably, the compound's structural similarities to known neuroactive agents suggest potential neuropharmacological effects. It has been studied as a selective antagonist for dopamine D4 receptors, which are implicated in neuropsychiatric disorders such as schizophrenia and Parkinson's disease . The selectivity and potency of this compound make it a candidate for further investigation in neuropharmacology.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonyl group is known to interact with various enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The piperidine moiety may facilitate binding to neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive functions.
  • Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, which could contribute to their protective effects against cellular damage.

Case Study 1: Antibacterial Efficacy

A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated the antibacterial activity of synthesized derivatives containing similar structural components. The findings revealed that these compounds exhibited promising antibacterial effects against both Gram-positive and Gram-negative bacteria .

Case Study 2: Neuropharmacological Investigation

Another study focused on the neuropharmacological profile of related compounds showed significant antagonistic effects on D4 receptors. This research highlighted the potential for developing new treatments for neuropsychiatric disorders utilizing similar chemical scaffolds .

Wissenschaftliche Forschungsanwendungen

Neuropharmacology

Research indicates that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin compounds exhibit significant activity as alpha(2)-adrenoceptor antagonists. These receptors are crucial in the modulation of neurotransmitter release and are implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's. A study highlighted that certain substituted derivatives demonstrated potent binding affinity for alpha(2)-adrenoceptors, suggesting potential use in treating these conditions .

Antidepressant Activity

The compound's structural features may contribute to its antidepressant properties. The sulfonyl piperidine moiety is known to influence serotonin and norepinephrine reuptake inhibition, which is a common mechanism for many antidepressants. This suggests that the compound could be explored further for its efficacy in mood disorders .

Anticancer Properties

Recent studies have identified that compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin structure can inhibit key enzymes involved in cancer progression. For instance, the inhibition of glycogen synthase kinase 3 (GSK-3α) has been linked to the differentiation of acute myeloid leukemia cells, indicating a potential application in oncology .

Case Studies

StudyFocusFindings
Kugler et al. (2000)Neurodegenerative diseasesIdentified compounds as potent alpha(2)-adrenoceptor antagonists with good selectivity .
Recent Oncology ResearchCancer treatmentHighlighted GSK-3α inhibition as a mechanism for differentiation in leukemia cells .
Antidepressant StudyMood disordersSuggested potential for serotonin reuptake inhibition leading to antidepressant effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Molecular Features

Three structurally related compounds are compared below:

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Biological Relevance (Inferred)
Target Compound Pyridin-2(1H)-one 1,6-Dimethyl, sulfonyl-piperidine-benzodioxin C19H23N3O5S* 405.47* Potential kinase/GPCR modulation
4-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-2-methylpyrimidine Pyrimidine 2-Methyl, sulfonyl-piperidine-benzodioxin C18H21N3O5S 391.4 Kinase inhibition (e.g., EGFR analogs)
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-ylsulfonyl)piperidine-4-carboxylic acid Piperidine-carboxylic acid Carboxylic acid, sulfonyl-benzodioxin C14H17NO6S 327.35 Intermediate for protease inhibitors

*Estimated based on structural analysis.

Similarity Assessment Using Computational Methods

  • Molecular Fingerprints : MACCS and Morgan fingerprints (radius = 2) reveal a Tanimoto similarity of 0.65 between the target compound and the pyrimidine analogue, indicating moderate structural overlap .

Case Studies from Literature

  • Nitroimidazole vs. Nitrofuryl Derivatives: Analogous to the substituent-driven activity differences noted in , the target compound’s dimethyl groups may enhance selectivity compared to unsubstituted pyridinones.
  • Quaternary Ammonium Compounds : Similar to CMC determination methods in , the target compound’s solubility profile could be inferred from structurally related sulfonamides, though experimental validation is required.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing this compound, and how can multi-step reactions be optimized for reproducibility?

  • Answer : The synthesis of this compound involves sulfonylation of the piperidine ring and subsequent coupling with a dihydrobenzo[d][1,4]dioxin moiety. Challenges include controlling regioselectivity during sulfonation and avoiding side reactions in the presence of oxygen-sensitive intermediates. Optimizing reaction conditions (e.g., inert atmosphere, temperature control) and using catalysts like Pd-based systems (common in related dihydrodioxin syntheses) can improve yield and reproducibility. Characterization via NMR and MS is critical for verifying intermediate structures .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

  • Answer :

  • 1H/13C/19F NMR : Resolves structural features like sulfonyl groups, methyl substituents, and dihydrodioxin rings. For example, 19F NMR (if fluorinated analogs exist) can track electronic effects .
  • HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight and isotopic patterns, critical for verifying synthetic intermediates .
  • IR Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .
  • X-ray Crystallography : Resolves crystal packing and stereochemistry for solid-state characterization .

Q. How can researchers mitigate toxicity risks during laboratory handling of this compound?

  • Answer : While direct toxicity data for this compound is limited, related piperidine-sulfonyl derivatives require precautions:

  • Use fume hoods to avoid inhalation of fine particulates.
  • Wear nitrile gloves and lab coats to prevent skin contact (based on safety protocols for structurally similar compounds) .
  • Implement emergency protocols (e.g., eye rinsing with saline for accidental exposure) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, given its structural complexity?

  • Answer : Molecular docking studies (using software like AutoDock Vina) can simulate interactions with targets such as enzymes or receptors. For example:

  • The dihydrobenzo[d][1,4]dioxin moiety may bind to hydrophobic pockets in proteins, while the sulfonyl-piperidine group could engage in hydrogen bonding.
  • Validate predictions with in vitro assays (e.g., enzyme inhibition assays) and compare results to docking scores .

Q. What experimental strategies resolve contradictions in observed vs. theoretical spectroscopic data?

  • Answer : Discrepancies in NMR shifts or MS fragmentation patterns often arise from dynamic effects (e.g., tautomerism) or impurities. Strategies include:

  • Variable Temperature (VT) NMR : Detects conformational changes in solution.
  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to confirm connectivity.
  • LC-MS/MS : Differentiates between isobaric impurities and the target compound .

Q. How can researchers design in vivo studies to evaluate the compound’s pharmacokinetics and metabolite profiling?

  • Answer :

  • Animal Models : Use Sprague–Dawley rats (common in pharmacokinetic studies for structurally related compounds) for bioavailability and tissue distribution assays .
  • Analytical Workflow : Combine HPLC-UV/HRMS for metabolite identification. For example, phase I metabolites (oxidation of methyl groups) and phase II conjugates (glucuronidation) can be tracked .
  • Statistical Tools : Analyze data via GraphPad Prism for pharmacokinetic parameters (e.g., half-life, AUC) .

Q. What methodologies enable the integration of this compound’s properties into broader theoretical frameworks (e.g., structure-activity relationships for CNS drugs)?

  • Answer :

  • Comparative SAR Analysis : Compare with analogs like 6-(piperidylsulfonyl)-2H,3H-benzo[e]1,4-dioxin to identify critical substituents for target engagement .
  • Free-Wilson Analysis : Quantify contributions of individual moieties (e.g., methyl groups on pyridinone) to biological activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.